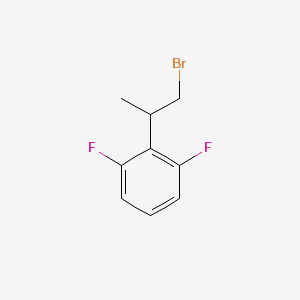
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene: is an organic compound with the molecular formula C9H9BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene typically involves the bromination of 1,3-difluorobenzene followed by the introduction of the propyl group. One common method is:
Bromination: 1,3-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Alkylation: The brominated intermediate is then reacted with propylene in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene can be substituted by various nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The propyl group can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-propyl-1,3-difluorobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 2-(1-Hydroxypropan-2-yl)-1,3-difluorobenzene.
Oxidation: 2-(1-Propanoic acid)-1,3-difluorobenzene.
Reduction: 2-Propyl-1,3-difluorobenzene.
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Probes: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine:
Pharmaceuticals: Potential precursor in the synthesis of drugs targeting specific biological pathways.
Industry:
Material Science: Used in the development of new materials with unique properties such as fluorinated polymers.
作用機序
The mechanism by which 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene exerts its effects is largely dependent on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the propyl group is oxidized to form various functional groups, altering the compound’s reactivity and properties.
類似化合物との比較
2-Bromo-1,3-difluorobenzene: Lacks the propyl group, making it less versatile in certain synthetic applications.
2-(1-Bromopropan-2-yl)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
1,3-Difluorobenzene: Lacks both the bromine and propyl groups, making it a simpler compound with fewer applications.
Uniqueness: 2-(1-Bromopropan-2-yl)-1,3-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H9BrF2 |
|---|---|
分子量 |
235.07 g/mol |
IUPAC名 |
2-(1-bromopropan-2-yl)-1,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c1-6(5-10)9-7(11)3-2-4-8(9)12/h2-4,6H,5H2,1H3 |
InChIキー |
NRXYRBXBKSXMLZ-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















